molecular formula C6H8O4 B193282 1,1-Cyclobutanedicarboxylic acid CAS No. 5445-51-2

1,1-Cyclobutanedicarboxylic acid

Cat. No.: B193282
CAS No.: 5445-51-2
M. Wt: 144.12 g/mol
InChI Key: CCQPAEQGAVNNIA-UHFFFAOYSA-N
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Description

1,1-Cyclobutanedicarboxylic acid is an organic compound with the molecular formula C6H8O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups attached to a cyclobutane ring.

Chemical Reactions Analysis

1,1-Cyclobutanedicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, hydrochloric acid, and sodium ethoxide .

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of cyclobutanecarboxylic acid or other derivatives.

    Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

The major products formed from these reactions include cyclobutanecarboxylic acid and various esters and nitriles .

Comparison with Similar Compounds

1,1-Cyclobutanedicarboxylic acid can be compared with other similar compounds such as cyclopropane-1,1-dicarboxylic acid, cyclobutanecarboxylic acid, and cyclohexane-1,1-dicarboxylic acid .

    Cyclopropane-1,1-dicarboxylic acid: This compound has a smaller ring structure and different reactivity compared to this compound.

    Cyclobutanecarboxylic acid: This compound has only one carboxyl group, making it less versatile in certain reactions.

    Cyclohexane-1,1-dicarboxylic acid: This compound has a larger ring structure, which affects its chemical properties and applications.

The uniqueness of this compound lies in its balanced ring size and the presence of two carboxyl groups, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

cyclobutane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPAEQGAVNNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063892
Record name 1,1-Cyclobutanedicarboxylic acid
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5445-51-2
Record name 1,1-Cyclobutanedicarboxylic acid
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Record name 1,1-Cyclobutanedicarboxylic acid
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Record name 1,1-Cyclobutanedicarboxylic acid
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Record name 1,1-Cyclobutanedicarboxylic acid
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Record name 1,1-Cyclobutanedicarboxylic acid
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Record name Cyclobutane-1,1-dicarboxylic acid
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Record name 1,1-CYCLOBUTANEDICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Cyclobutanedicarboxylic acid
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1,1-Cyclobutanedicarboxylic acid
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1,1-Cyclobutanedicarboxylic acid
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